![molecular formula C17H17N3O5 B2402940 3,4,5-三甲氧基-N-(6-甲基[1,2]噁唑并[5,4-b]吡啶-3-基)苯甲酰胺 CAS No. 1105245-23-5](/img/structure/B2402940.png)

3,4,5-三甲氧基-N-(6-甲基[1,2]噁唑并[5,4-b]吡啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

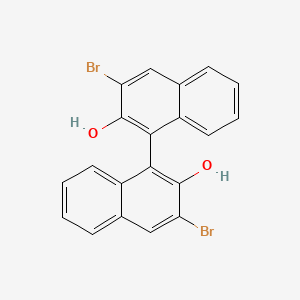

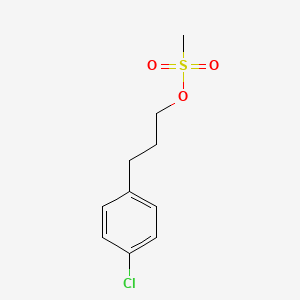

The compound “3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” is a chemical compound. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This group is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is a key component of many biologically active molecules .Chemical Reactions Analysis

While specific chemical reactions involving “3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” are not available, compounds containing the TMP group have been associated with a wide range of bioactivity effects .科学研究应用

合成方法和衍生物

已开发了一种三组分、一锅法合成方法,用于合成取代衍生物,包括3,4-二甲基异噁唑并[5,4-b]吡啶-5-甲酰胺,展示了高效和通用的方法,用于创造可能与(Guleli et al., 2019)具有结构特征的复杂分子。这种合成策略可能被改编用于合成"3,4,5-三甲氧基-N-(6-甲基[1,2]噁唑并[5,4-b]吡啶-3-基)苯甲酰胺"。

噁唑并[5,4-b]吡啶的合成提供了创造噁唑并[5,4-b]吡啶衍生物的见解,这是与感兴趣化合物密切相关的结构基元。Gelmi等人(1992年)的研究描述了一种通过加热亚胺磷烷和烯基氧噁唑-5(4H)-酮的合成方法,暗示了用于这类化合物的合成方法的多样性(Gelmi et al., 1992)。

噁唑并[3,2-a]吡啶的重排成为氮杂[3.3.2]环己烷的有趣合成途径,可能提供与目标化合物相关的官能化或修饰途径。Babaev等人(2015年)探索了这种重排,表明了创造具有复杂杂环结构的多样衍生物的潜力(Babaev et al., 2015)。

作用机制

Target of Action

The primary targets of this compound are proteins and enzymes that are crucial in various cellular processes. The 3,4,5-trimethoxyphenyl (TMP) group, which is a part of the compound’s structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby altering their function. For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division . Furthermore, the compound has been found to inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division and leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell stress and apoptosis . The inhibition of TrxR disrupts the redox balance within the cell, leading to oxidative stress .

属性

IUPAC Name |

3,4,5-trimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-9-5-6-11-15(20-25-17(11)18-9)19-16(21)10-7-12(22-2)14(24-4)13(8-10)23-3/h5-8H,1-4H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCVTSHUGYJIHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2402861.png)

![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)